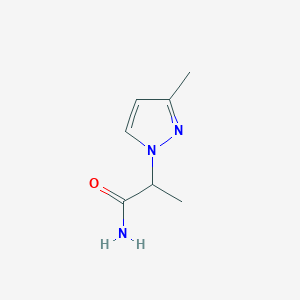

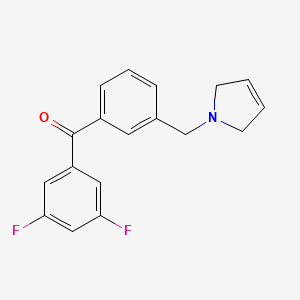

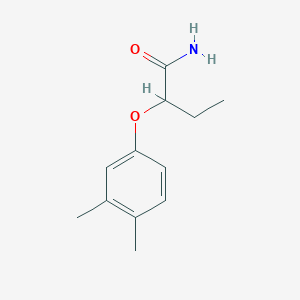

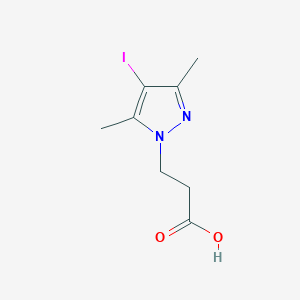

(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic molecule that has been studied for its potential biological activities. It is structurally related to various bioactive compounds that have been synthesized and evaluated for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, a bioisostere of an aldose reductase inhibitor was synthesized by incorporating a 3,5-difluorophenyl group and a pyrrol moiety, resulting in a compound with significant in vitro potency . Another related compound, featuring a pyrazol moiety, was synthesized using polyethylene glycol-400 (PEG-400) and acetic acid, which provided a greener and simpler workup by avoiding hazardous solvents . These methods highlight the versatility in synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using computational methods. For example, density functional theory (DFT) calculations were performed to determine structural parameters such as bond lengths, bond angles, and dihedral angles . The non-planar structure and point group symmetry of these molecules were also discussed, providing insight into the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity and stability of these compounds have been explored through various analyses. The frontier molecular orbital, molecular electrostatic potential (MESP), and global chemical reactivity parameters were reported, indicating the molecule's strength and stability . These studies are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic techniques such as UV-Vis and IR spectroscopy. The experimental findings were correlated with computed data, showing good agreement . Additionally, the effect of solvents on the absorption wavelength was reported, which is important for understanding how the compound's properties might change in different environments .

Applications De Recherche Scientifique

Inhibition of Fructose-1,6-bisphosphatase

One notable application of compounds related to (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is in the inhibition of fructose-1,6-bisphosphatase (FBPase). A study by Rudnitskaya et al. (2009) explored various compounds including substituted pyrroles for potential inhibitor lead compounds of FBPase, finding some to have inhibitory effects comparable to the natural inhibitor of murine FBPase (Rudnitskaya et al., 2009).

Crystal Structure and Docking Studies

Research has also focused on the crystal structure and docking studies of similar compounds. For instance, Swamy et al. (2013) investigated the structure of isomorphous methyl- and chloro-substituted heterocyclic analogs, demonstrating the importance of such studies in understanding the properties of these compounds (Swamy et al., 2013).

Synthesis and Physicochemical Analysis

The synthesis and physicochemical analysis of related compounds have been extensively studied. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).

Biological Evaluation and Antimicrobial Activity

There's also significant interest in the biological evaluation of these compounds. For instance, Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their anti-inflammatory and antibacterial activities, demonstrating the potential of such compounds in biomedical applications (Ravula et al., 2016).

Potential in Material Science

Interestingly, these compounds have applications beyond the biological realm. Shi et al. (2017) developed a difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s, highlighting the role of such compounds in material science, particularly in membrane technology (Shi et al., 2017).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWADVFZJBDSSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643509 |

Source

|

| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898749-62-7 |

Source

|

| Record name | Methanone, (3,5-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)